

1,2,3,5-Tetrachlorobenzene CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,5-Tetrachlorobenzene

Cat. No.: B7770033

[Get Quote](#)

An In-Depth Technical Guide to **1,2,3,5-Tetrachlorobenzene**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **1,2,3,5-Tetrachlorobenzene**. It delves into its core chemical identity, physicochemical properties, synthesis, analytical methodologies, toxicological profile, and safe handling protocols, grounding all claims in authoritative references.

Core Identity: CAS Number and Chemical Structure

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon. Its unique substitution pattern on the benzene ring dictates its chemical behavior and toxicological profile.

- CAS Number: The universally recognized identifier for this compound is 634-90-2.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₆H₂Cl₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Synonyms: The compound is also known as Benzene, 1,2,3,5-tetrachloro-.[\[3\]](#)[\[6\]](#)[\[7\]](#)

The structure consists of a central benzene ring with four chlorine atoms attached at positions 1, 2, 3, and 5. This arrangement results in an asymmetrical molecule, influencing its polarity and interaction with biological systems.

Caption: Chemical structure of **1,2,3,5-Tetrachlorobenzene**.

Physicochemical Properties

Understanding the physical and chemical properties of **1,2,3,5-Tetrachlorobenzene** is critical for its application in research, predicting its environmental fate, and establishing safe handling procedures. It appears as white crystals or an off-white solid.[7]

Property	Value	Source(s)
Molecular Weight	215.89 g/mol	[1][2][3][4]
Melting Point	50 - 55 °C (122 - 131 °F)	[2][5][7]
Boiling Point	246 °C (475 °F) at 760 mmHg	[2][5][7]
Flash Point	110.0 - 113 °C (230 - 235 °F) (closed cup)	[2][5][7]
Water Solubility	Low	[8]
LogP (Octanol-Water Partition Coeff.)	4.56 - 4.66	[6][7]
Henry's Law Constant	1.6×10^{-3} atm-m ³ /mol at 25°C	[7][9]

The high LogP value indicates a strong tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.[10] Its low water solubility and moderate volatility influence its distribution in environmental matrices.[8]

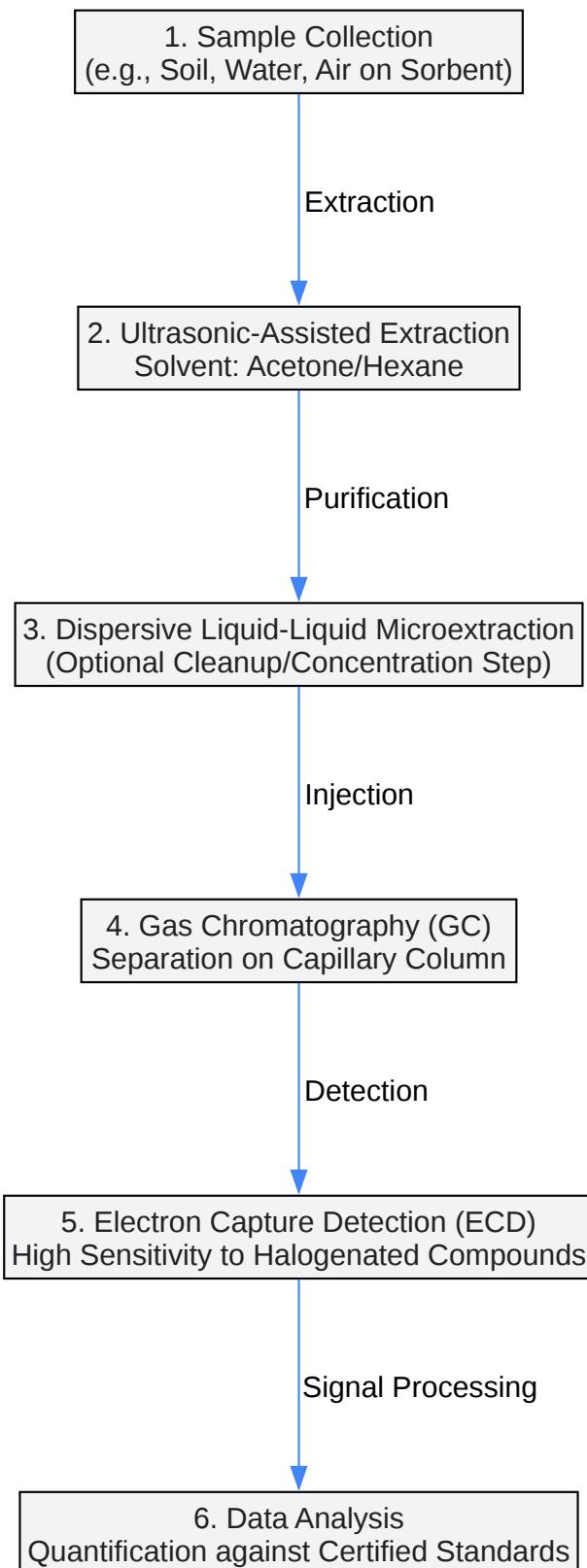
Synthesis and Industrial Relevance

Synthesis Rationale

Tetrachlorobenzenes are generally produced through the electrophilic chlorination of benzene or less-chlorinated benzenes.[11] The production of a specific isomer like **1,2,3,5-Tetrachlorobenzene** often results in a mixture of isomers, with the final product distribution depending heavily on reaction conditions and catalysts, such as ferric chloride or a combination of iodine and antimony trichloride.[11][12] While specific high-yield laboratory syntheses for the 1,2,3,5- isomer are not extensively detailed in readily available literature, the general principle

involves the stepwise substitution of hydrogen atoms on the benzene ring with chlorine. The directing effects of the already-present chlorine atoms guide the position of subsequent substitutions, making the isolation of a pure, single isomer a significant purification challenge.

Industrial Applications and Historical Use


1,2,3,5-Tetrachlorobenzene is not widely produced or used in its pure form today, particularly in regions with stringent environmental regulations like Canada.^[8] Its relevance is primarily historical and as a research tool.^[13]

- Chemical Intermediate: It has been used as an intermediate in the synthesis of herbicides and defoliants.^[14]
- Dielectric Fluids: Historically, it was found in dielectric fluids, sometimes used to supplement polychlorinated biphenyl (PCB) transformers.^{[8][14]}
- Other Uses: Minor applications have included use as an insecticide and as an impregnant for moisture resistance.^{[14][15]}
- Byproduct Formation: It can be generated unintentionally during the combustion of organic materials in the presence of chlorine and is a known breakdown product of the pesticide Lindane.^{[8][9][14]}

Analytical Protocols

The detection and quantification of **1,2,3,5-Tetrachlorobenzene** in environmental and biological samples are crucial for monitoring and toxicological studies. The preferred method is gas chromatography due to the compound's volatility and the high sensitivity of specific detectors to halogenated compounds.

Workflow: GC-ECD Analysis of Chlorobenzenes in Environmental Samples

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. accustandard.com [accustandard.com]
- 3. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 1,2,3,5-Tetrachlorobenzene | CAS#:634-90-2 | Chemsric [chemsrc.com]
- 6. 1,2,3,5-Tetrachlorobenzene | SIELC Technologies [sielc.com]
- 7. 1,2,3,5-Tetrachlorobenzene | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fact sheet: 1,2,3,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. echemi.com [echemi.com]
- 10. ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE [inchem.org]
- 11. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 12. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 1,2,3,5-Tetrachlorobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 15. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- To cite this document: BenchChem. [1,2,3,5-Tetrachlorobenzene CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770033#1-2-3-5-tetrachlorobenzene-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com